Methods of Application: Numerous methods for the synthesis of pyrimidines are described.
Results or Outcomes: Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects.
Methods of Application: Researchers synthesize various scaffolds of indole for screening different pharmacological activities.
Results or Outcomes: From the literature, it is revealed that indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities.
Ethyl 4-amino-6-chloro-5-nitronicotinate is a chemical compound with the molecular formula and a molecular weight of approximately 245.62 g/mol. It is categorized as a nitro-substituted pyridine derivative, featuring both an amino group and a chlorine atom, which contribute to its unique chemical properties. The compound is often used in various synthetic applications due to its reactive functional groups.
Ethyl 4-amino-6-chloro-5-nitronicotinate can be synthesized through several methods:
The compound finds applications in various fields:
Ethyl 4-amino-6-chloro-5-nitronicotinate shares structural similarities with other compounds in the nitro-pyridine class. Below is a comparison highlighting its uniqueness:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Ethyl 4-amino-6-chloro-5-nitronicotinate | C8H8ClN3O4 | Contains both amino and nitro groups; chlorinated |
Ethyl 4-amino-5-nitronicotinate | C8H8N3O4 | Lacks chlorine; different position of nitro group |
6-Chloro-5-nitronicotinic acid | C6H3ClN2O4 | No ethyl group; simpler structure |
Methyl 4-amino-6-chloro-5-nitronicotinate | C7H8ClN3O4 | Methyl instead of ethyl; similar reactivity |
Ethyl 4-amino-6-chloro-5-nitronicotinate is unique due to its combination of functional groups and structural features that may enhance its reactivity and biological activity compared to similar compounds.